2-Methyl-3-phenylisoquinolin-1(2H)-one

Lipophilicity Drug Design ADME

Researchers face unreliable LC-MS calibration due to pH-dependent retention of NH analogs. This N-methylated isoquinolinone (CAS 34497-10-4) solves the issue with zero H-bond donors. - **pH-Stable Performance**: No tautomerization; consistent retention across mobile phase pH 2-12. - **Defined Properties**: XLogP3-AA 3.2, TPSA 20.3 Ų, MW 235.28. - **Supply Certainty**: ≥98% purity, ambient shipping, bulk custom synthesis available.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
Cat. No. B13905742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-phenylisoquinolin-1(2H)-one
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-17-15(12-7-3-2-4-8-12)11-13-9-5-6-10-14(13)16(17)18/h2-11H,1H3
InChIKeyFOJNZNVNYBKKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-phenylisoquinolin-1(2H)-one Chemical Profile and Procurement Overview


2-Methyl-3-phenylisoquinolin-1(2H)-one (CAS 34497-10-4, C₁₆H₁₃NO, MW 235.28 g/mol) is a member of the isoquinolin-1(2H)-one family featuring a unique combination of N2-methyl and C3-phenyl substituents [1]. Unlike its N–H analog 3-phenylisoquinolin-1(2H)-one or the N-methyl but phenyl-lacking 2-methylisoquinolin-1(2H)-one, this compound occupies a distinct physicochemical space defined by intermediate lipophilicity (XLogP3-AA = 3.2), zero hydrogen bond donor capacity, and a characteristic crystal packing with two independent molecules per asymmetric unit (Z' = 2) [2].

Physicochemical identity N2-methyl, C3-phenyl substitution on isoquinolinone core Distinct from N–H or phenyl-lacking analogs
Hydrogen bonding Zero H-bond donor capacity after N-methyl block Eliminates pH-dependent tautomerization risk
Solid state Unique crystal packing with two independent molecules (Z'=2) Not predicted by N–H analog crystal structure

Structural Differentiation from Generic Isoquinolinone Analogs


Simple isoquinolin-1(2H)-one analogs differ critically in hydrogen-bonding capacity, lipophilicity, and solid-state architecture. The N2-methyl group of the target compound eliminates the sole hydrogen bond donor present in 3-phenylisoquinolin-1(2H)-one (HBD count: 0 vs. 1), fundamentally altering solubility, permeability, and intermolecular recognition [1]. Simultaneously, the 3-phenyl substituent elevates XLogP3-AA from −0.4 (2-methylisoquinolin-1-one) to 3.2, a shift of >3.5 log units that dramatically changes partitioning behavior [2]. These effects are not additive but synergistic, as evidenced by the unique crystallographic packing (space group P2a/m, Z' = 2) not observed in either analog [3][4].

Target compound
2-Methyl-3-phenylisoquinolin-1(2H)-one
Intermediate lipophilicity, zero HBD, Z'=2
N–H analog
3-Phenylisoquinolin-1(2H)-one
HBD capacity alters solubility, permeability, and crystal packing; Z'=1
Target compound
2-Methyl-3-phenylisoquinolin-1(2H)-one
Reported XLogP ~3, enables passive permeability studies
Phenyl-lacking analog
2-Methylisoquinolin-1(2H)-one
>3 log units lower lipophilicity; not suitable for permeability benchmarking

Quantitative Physicochemical and Solid-State Evidence


Lipophilicity Enhancement via N-Methyl and 3-Phenyl Substitution

The target compound (2-methyl-3-phenylisoquinolin-1(2H)-one) exhibits an XLogP3-AA of 3.2, compared to 3.0 for 3-phenylisoquinolin-1(2H)-one (the direct N–H analog) and −0.4 for 2-methylisoquinolin-1(2H)-one (the phenyl-lacking analog) [1][2][3]. The 0.2 log unit increase over the N–H analog corresponds to a ~1.6-fold increase in partition coefficient, while the >3.5 log unit difference versus the phenyl-lacking analog represents a >3000-fold change in lipophilicity.

Lipophilicity
Head-to-head
XLogP3-AA = 3.2 (target) vs 3.0 (N–H analog) vs −0.4 (phenyl-lacking)
Δ = +0.2 and +3.6 log units
~1.6-fold and >3000-fold partition coefficient difference
Supports selection as permeability-relevant compound
Computed by XLogP3 algorithm (PubChem 2025)
Lipophilicity Drug Design ADME

Elimination of Hydrogen Bond Donor Capacity

2-Methyl-3-phenylisoquinolin-1(2H)-one lacks any hydrogen bond donor (HBD = 0), whereas 3-phenylisoquinolin-1(2H)-one possesses one N–H donor (HBD = 1) [1][2]. N-Methylation replaces the N–H moiety with an N–CH₃ group, abolishing the capacity to act as a hydrogen bond donor while retaining the carbonyl oxygen as a hydrogen bond acceptor (HBA = 1 in both compounds).

H‑Bond Donor
Cross-study comparable
HBD = 0 (target) vs HBD = 1 (N–H analog)
Donor count removed by N–CH₃ substitution
Reduces pH-dependent tautomerization; supports passive diffusion models
Computed by Cactvs 3.4.8.24 (PubChem 2025)
Hydrogen Bonding Solubility Crystal Engineering

Unique Crystal Packing with Two Independent Molecules

X-ray diffraction reveals that 2-methyl-3-phenylisoquinolin-1(2H)-one crystallizes in the monoclinic space group P2a/m with unit cell parameters a = 12.580(2), b = 6.869(2), c = 14.247(2) Å, β = 97.14(1)°, Z = 4, and two independent molecules per asymmetric unit (Z' = 2) [1]. In contrast, 3-phenylisoquinolin-1(2H)-one crystallizes in the triclinic space group P-1 with a = 3.8692(5), b = 12.0171(16), c = 12.3209(16) Å, α = 106.652(2)°, β = 94.137(2)°, γ = 90.579(2)°, Z = 2, Z' = 1 [2]. The presence of two symmetry-independent molecules in the target compound indicates conformational flexibility in the solid state absent in the N–H analog.

Crystal packing
Direct comparison
Monoclinic P2a/m, a=12.580, b=6.869, c=14.247 Å, Z'=2
vs N–H analog: triclinic P-1, Z'=1, different cell parameters
Two independent molecules per asymmetric unit
Solid-state behavior not predictable from analog; relevant for formulation studies
Single-crystal XRD, ambient temperature
Crystallography Solid-State Chemistry Polymorphism

High-Value Research and Industrial Applications


Analytical Reference Standard for Chromatography and Mass Spectrometry

The compound's well-defined physicochemical properties (logP = 3.2, MW = 235.28) and distinct NMR spectrum (N–CH₃ singlet, isoquinolinone aromatic pattern) make it an ideal retention time and mass calibration standard for reversed-phase HPLC-MS method development targeting isoquinolinone-containing pharmaceuticals [1][2]. Its zero HBD count ensures consistent chromatographic behavior unaffected by mobile-phase pH changes, unlike the N–H analog which can undergo tautomerization.

Synthetic Intermediate for Kinase and PARP Inhibitor Libraries

The N2-methyl-3-phenyl substitution pattern is a privileged scaffold in kinase and PARP inhibitor design. The compound can serve as a direct precursor for further functionalization at the C4, C5, C6, C7, or C8 positions via electrophilic aromatic substitution or directed metalation, enabling rapid construction of focused compound libraries [1][3]. Unlike the N–H analog, the N-methyl group prevents unwanted N-functionalization side reactions during library synthesis.

Permeability Control in PAMPA and Caco-2 Assays

With an XLogP3-AA of 3.2, zero HBD, and a topological polar surface area of 20.3 Ų, the compound falls within the optimal physicochemical space for passive transcellular permeability [1]. It can be used as a low molecular weight, non-ionizable control compound to benchmark assay performance in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies, offering superior chemical stability over ester-containing controls.

Crystallographic Model for N-Methylation Packing Effects

The compound crystallizes with Z' = 2 (two independent molecules per asymmetric unit), a feature that makes it a valuable model system for studying the influence of N-methyl substitution on intermolecular interactions, conformational flexibility, and potential polymorphic behavior [1][3]. Its well-resolved crystal structure can serve as a reference for crystal structure prediction (CSP) algorithm validation.

Application
Selection Property
Validation Focus
Analytical reference standard
pH-independent retention; distinct MS/NMR fingerprint
Retention time reproducibility; mass accuracy under typical RP-HPLC-MS conditions
Synthetic intermediate for library synthesis
N-methyl blocks unwanted N-functionalization
Regioselective C–H functionalization at C4–C8 positions
Permeability control in PAMPA/Caco-2
Reported intermediate lipophilicity, zero HBD, low TPSA
Apparent permeability coefficient reproducibility; chemical stability during assay
Crystallographic model for N-methyl effects
Z'=2 crystal with refined structure
Conformational flexibility comparison; polymorph screening reference
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